2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-fluorophenyl)acetamide
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Overview
Description
2-(2,4-Dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-fluorophenyl)acetamide is a synthetic compound known for its unique spirocyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-fluorophenyl)acetamide typically involves the reaction of tert-butyl (2,4-dioxo-1,3-diazaspiro[4.5]dec-8-yl)carbamate with anhydrous potassium carbonate and 1-(2-bromoethoxy)-4-fluorobenzene under specific conditions . The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-fluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can result in various substituted derivatives.
Scientific Research Applications
2-(2,4-Dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-fluorophenyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly for neurological disorders.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets in the central nervous system. The compound is believed to modulate the activity of neurotransmitter receptors, thereby exerting its anticonvulsant effects . The exact pathways and targets are still under investigation, but it is thought to influence ion channels and neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
8-Amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with anticonvulsant properties.
2,8-Diazaspiro[4.5]decan-1-one derivatives: These compounds have shown potential as inhibitors of receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis.
Uniqueness
2-(2,4-Dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-fluorophenyl)acetamide stands out due to its specific spirocyclic structure and the presence of a fluorophenyl group, which may enhance its pharmacological properties and stability compared to similar compounds.
Properties
IUPAC Name |
2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O4/c16-10-2-1-3-11(8-10)17-12(20)9-19-13(21)15(18-14(19)22)4-6-23-7-5-15/h1-3,8H,4-7,9H2,(H,17,20)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OISYFLUPAMDTBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C(=O)N(C(=O)N2)CC(=O)NC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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